

Technical Guide: Synthesis of Imidapril tert-butyl ester-d3

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Compound of Interest

Compound Name: *Imidapril tert-butyl ester-d3*

Cat. No.: *B1152059*

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Executive Summary

This technical guide details the synthesis pathway for **Imidapril tert-butyl ester-d3**, a deuterated stable isotope derivative of the angiotensin-converting enzyme (ACE) inhibitor Imidapril.^[1] This compound serves as a critical internal standard (IS) for bioanalytical assays (LC-MS/MS) used in pharmacokinetic profiling.

The target molecule is the tert-butyl ester analog of Imidapril, featuring a trideuteromethyl () group at the N1 position of the imidazolidine ring. The tert-butyl protection at the 4-carboxylic acid position offers enhanced lipophilicity and stability compared to the free acid, preventing premature hydrolysis during extraction protocols.

Key Chemical Specifications

- Target: **Imidapril tert-butyl ester-d3**^[1]
- Chemical Name: (4S)-3-[[[(2S)-2-[[[(1S)-1-ethoxycarbonyl-3-phenylpropyl]amino]propanoyl]]-1-(methyl-d3)-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester]^[1]

- Molecular Formula:

[1]

- Isotopic Enrichment:

deuterium incorporation at the N-methyl site.

Retrosynthetic Analysis

The synthesis is designed based on a convergent strategy, assembling the molecule from two primary pharmacophores: the deuterated imidazolidine core and the homophenylalanine side chain.

Strategic Disconnection

- Disconnection Site: The amide bond connecting the imidazolidine ring nitrogen (N3) and the alanine moiety.[1]
- Fragment A (Core): tert-Butyl (4S)-1-(methyl-d3)-2-oxoimidazolidine-4-carboxylate.[1][2] This fragment carries the isotopic label.
- Fragment B (Side Chain): N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (ECPA).[1] This is the commercially available "Imidapril side chain."

Rationale for Deuteration Site: The N1-methyl group on the imidazolidine ring is metabolically stable and chemically accessible via nucleophilic substitution using Iodomethane-d3 (

).[1] This avoids deuterium loss during acidic workups or metabolic exchange.

Detailed Synthesis Protocol

Phase 1: Synthesis of the Deuterated Core

Objective: Preparation of tert-butyl (4S)-1-(methyl-d3)-2-oxoimidazolidine-4-carboxylate.

Step 1.1: Precursor Preparation

Starting Material: (S)-3-Benzoyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid.

- Reaction: Protection of the carboxylic acid as a tert-butyl ester.[1]
- Reagents: Isobutylene, catalytic
(or tert-butyl trichloroacetimidate).[1]
- Solvent: Dichloromethane (DCM) or 1,4-Dioxane.[1]
- Mechanism: Acid-catalyzed addition of the carboxyl group to the alkene (isobutylene) generates the acid-labile tert-butyl ester, orthogonal to the benzyl carbamate (Cbz) protecting group.[1]

Step 1.2: Isotopic Labeling (N-Methylation)[1]

- Substrate: tert-Butyl (4S)-3-benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylate.[2]
- Reagents: Sodium Hydride (NaH, 60% dispersion), Iodomethane-d3 (, >99.5 atom % D).[1]
- Solvent: Anhydrous DMF.
- Conditions:
to RT, 4 hours.
- Protocol:
 - Suspend NaH (1.2 eq) in anhydrous DMF under nitrogen.
 - Add the substrate dropwise at
. Stir for 30 min to ensure deprotonation of the N1-imidazolidine nitrogen.
 - Add
(1.5 eq) slowly.
 - Monitor via TLC/LC-MS for the disappearance of starting material.[1]
 - Outcome: The Cbz group on N3 prevents over-methylation, directing the

group exclusively to the N1 position.

Step 1.3: Deprotection (Hydrogenolysis)[1]

- Reagents:

gas (1 atm), 10% Pd/C catalyst.

- Solvent: Methanol or Ethanol.[1][3]

- Conditions: RT, 2–4 hours.

- Mechanism: Catalytic hydrogenolysis cleaves the Cbz group, liberating the secondary amine at N3, yielding Fragment A.

Phase 2: Coupling and Final Assembly

Objective: Coupling of Fragment A with Fragment B (ECPA).

Step 2.1: Activation and Coupling

- Reagents: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC[1]·HCl; HOBt (Hydroxybenzotriazole).

- Solvent: Anhydrous DCM or THF.[1]

- Protocol:

- Dissolve N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (Fragment B, 1.0 eq) in DCM.

- Add EDC[3]·HCl (1.2 eq) and HOBt (1.2 eq) at

to activate the carboxylic acid.

- Add the deuterated amine (Fragment A, 1.0 eq) and triethylamine (2.0 eq).

- Stir at RT overnight.

- Workup: Wash with 5% citric acid, saturated

, and brine. Dry over

.

- o Purification: Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Analytical Validation & QC

Data Summary Table

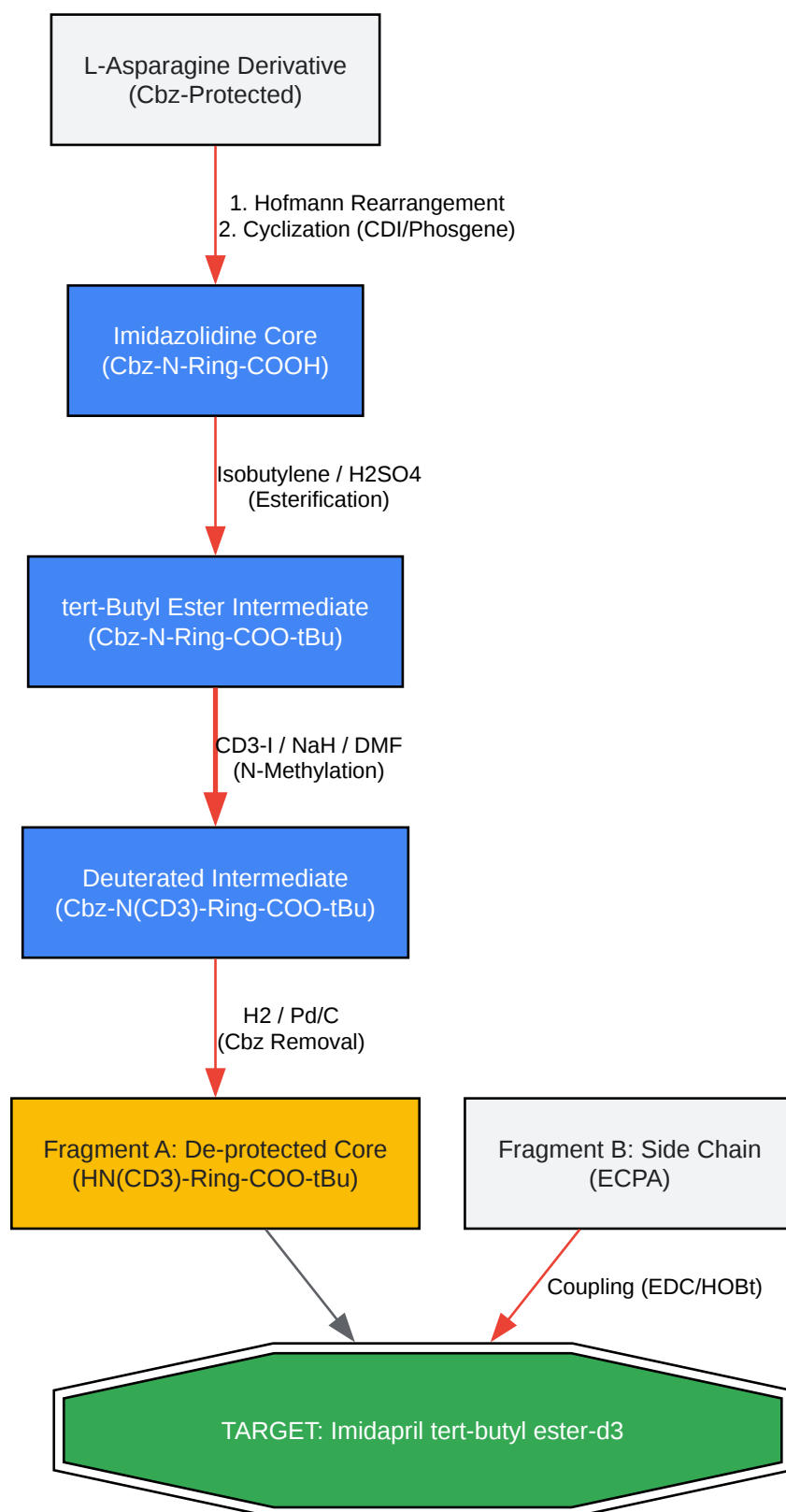
| Parameter | Specification | Method of Verification |
|---------------------|--|-------------------------|
| Appearance | White to off-white solid | Visual Inspection |
| Purity (Chemical) | | HPLC-UV (210/254 nm) |
| Isotopic Enrichment | d3 | HRMS (ESI+) |
| Mass Shift | M+3 relative to unlabeled std | LC-MS |
| Proton NMR | Absence of N-CH3 singlet (~2.7 ppm) | -NMR (400 MHz, DMSO-d6) |
| Carbon NMR | Septet at N-CD3 position | -NMR |

Diagnostic NMR Signals

- Unlabeled Imidapril: Shows a sharp singlet at δ ppm corresponding to the N-CH_3 group.^[1]
- Imidapril-d3: This singlet disappears completely. A new signal may appear in the spectrum as a weak septet (due to C-D coupling) around 30-35 ppm.
- tert-Butyl Group: Strong singlet at δ ppm (9H).^[1]

Pathway Visualization

The following diagram illustrates the convergent synthesis pathway, highlighting the critical deuteration step and the orthogonal protection strategy.



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Caption: Convergent synthesis of **Imidapril tert-butyl ester-d3** highlighting the N-methylation with CD3I.

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